dantrolene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMQRBLCMDCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | DANTROLEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022881 | |
| Record name | Dantrolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (in aqueous DMF). (NTP, 1992), Solid | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | DANTROLEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Dantrolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/, 8.05e-02 g/L | |
| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
| Record name | DANTROLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
| Record name | Dantrolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM AQ DIMETHYLFORMAMIDE | |
CAS No. |
7261-97-4 | |
| Record name | DANTROLEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dantrolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7261-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dantrolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022881 | |
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| Record name | Dantrolene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DANTROLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dantrolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
534 to 536 °F (NTP, 1992), 279 °C, 279 - 280 °C | |
| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
| Record name | DANTROLEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
| Record name | DANTROLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 406 | |
| Record name | Dantrolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Dantrolene Action
Interference with Excitation-Contraction Coupling
Excitation-contraction coupling is the physiological process by which an electrical stimulus (excitation) is converted into a mechanical response (contraction) in muscle fibers. Dantrolene (B1669809) disrupts this coupling by reducing the release of calcium ions from internal stores. medcentral.comdrugbank.comrevonto.compediatriconcall.comfda.govfda.gov
Skeletal Muscle System
In skeletal muscle, this compound's primary effect is the dissociation of excitation-contraction coupling. medcentral.comdrugbank.comrevonto.compediatriconcall.comfda.govfda.gov This is achieved by interfering with the release of Ca2+ from the sarcoplasmic reticulum, which is essential for muscle contraction. medcentral.comdrugbank.comrevonto.compediatriconcall.comfda.govfda.gov The drug has been shown to produce relaxation by affecting the muscle's contractile response at a site beyond the myoneural junction, acting directly on the muscle fiber itself. medcentral.comrevonto.compediatriconcall.comfda.govfda.gov This mechanism is particularly relevant in conditions like malignant hyperthermia, where an uncontrolled release of Ca2+ from the sarcoplasmic reticulum leads to muscle hypercontracture. revonto.comfda.govdrugbank.com
Beyond Skeletal Muscle
While this compound is best known for its effects on skeletal muscle, research suggests potential actions in other systems involving intracellular calcium release. For instance, this compound has been investigated for potential neuroprotective effects in models of neuronal cell death, suggesting an influence on calcium homeostasis in neurons. nih.govportlandpress.com Although the RyR2 channel, predominantly found in the heart, is generally less responsive to this compound compared to RyR1, evidence suggests it can become sensitive under certain pathological conditions. mdpi.comresearchgate.net Studies have indicated that this compound can bind to a specific domain in RyR2 and correct defective interdomain interactions, inhibiting spontaneous Ca2+ leak and potentially improving cardiomyocyte function in failing hearts. jacc.orgnih.gov
Direct Interaction with Ryanodine (B192298) Receptors (RyRs)
This compound's inhibitory action is a result of its direct interaction with RyR channels, particularly RyR1. drugbank.commdpi.comdrugbank.comresearchgate.netresearchgate.netresearchgate.net This interaction suppresses aberrant Ca2+ release from the sarcoplasmic reticulum. mdpi.com Despite the presence of an almost identical this compound-binding sequence in all three mammalian RyR isoforms (RyR1, RyR2, and RyR3), this compound exhibits isoform-selective inhibition, primarily affecting RyR1 and RyR3 while RyR2 is generally unresponsive under normal conditions. mdpi.comresearchgate.netresearchgate.net However, the RyR2 channel's sensitivity to this compound can be influenced by factors such as phosphorylation and conformational state. mdpi.comportlandpress.comnih.gov
This compound Binding Site Identification
Identifying the precise binding site of this compound on RyR channels has been a subject of extensive research using various techniques.
Early efforts to map the this compound-binding site on the RyR1 channel utilized photoaffinity analogues, such as [3H]azidothis compound. mdpi.comnih.govportlandpress.comjacc.orgnih.govacs.org These analogues allowed for the specific labeling of regions on the RyR1 protein that interact with this compound. Studies using synthetic peptides corresponding to different regions of RyR1 identified the sequence comprising residues 590-609 (in rabbit numbering) as specifically labeled by [3H]azidothis compound. mdpi.comnih.govnih.gov This finding was further validated on full-length RyR1 protein. mdpi.comnih.gov While the identical sequence exists in RyR2 (residues 601-620), specific labeling of RyR2 by this compound using photoaffinity techniques has been less consistently demonstrated, suggesting that the site might be less accessible in the native RyR2 protein. nih.govportlandpress.com
More recent structural studies employing cryo-electron microscopy (cryo-EM) have provided detailed insights into the this compound binding site on RyR1. Cryo-EM structures of this compound bound to RyR1 have revealed that the drug binds to the channel's cytoplasmic assembly. nih.govebi.ac.ukbiorxiv.orgbiorxiv.org Specifically, cryo-EM data suggests that this compound binds to the RY12 domain, located at the corner of the receptor. biorxiv.orgcolumbia.edu This binding can occur as a ternary complex with ADP or ATP. biorxiv.orgcolumbia.edu High-resolution cryo-EM structures have identified interactions between this compound and specific residues within the P1 domain of RyR1, including W882, W996, and R1000. nih.govebi.ac.ukbiorxiv.orgbiorxiv.org The binding is characterized by a π-π stacking interaction with W882, along with hydrophobic and polar interactions with other residues. biorxiv.orgbiorxiv.org This binding event appears to induce a conformational change, such as the closure of the cleft between subdomains in the RY12 region, and can restrict the central activation module of RyR1, thereby reducing channel opening probability. nih.govebi.ac.ukbiorxiv.orgbiorxiv.org
Here is a summary of identified this compound binding regions:
| RyR Isoform | Identified Region/Domain | Method(s) Used | Key Findings | Source(s) |
| RyR1 | Residues 590-609 | Photoaffinity labeling with [3H]azidothis compound, Synthetic peptides | Specific labeling of this N-terminal region. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |
| RyR1 | RY12 domain | Cryo-EM | Binding site located at the corner of the cytoplasmic assembly. biorxiv.orgcolumbia.edu | biorxiv.orgcolumbia.edu |
| RyR1 | P1 domain (Residues W882, W996, R1000) | Cryo-EM | Specific interacting residues identified. nih.govebi.ac.ukbiorxiv.orgbiorxiv.org | nih.govebi.ac.ukbiorxiv.orgbiorxiv.org |
| RyR2 | Residues 601-620 | Photoaffinity labeling with [3H]azidothis compound, Synthetic peptides | Identical sequence to RyR1 binding site, but less accessible in native RyR2. nih.govportlandpress.com | nih.govportlandpress.com |
| RyR2 | Domain 601–620 | Quartz crystal microbalance | Specific binding to this domain in RyR2. jacc.org | jacc.org |
Allosteric Modulation Mechanisms
Recent research indicates that this compound functions as a negative allosteric modulator of the RyR channel, particularly RyR1 biorxiv.org. Allosteric modulation involves the binding of a molecule to a site distinct from the primary active site, inducing a conformational change that affects the receptor's activity biorxiv.org. Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the binding site of this compound on RyR1, revealing its location within the outermost four corners of the cytoplasmic domain, nestled in the V-shaped P1 domain biorxiv.org.
Binding of this compound to this site appears to stabilize the closed state of the RyR1 channel by inducing rotations and translations in various domains, pushing most domains towards the fourfold axis biorxiv.org. This allosteric effect alters the energetic landscape of the channel, influencing the probability of it opening without directly interfering with the gating mechanism itself biorxiv.org. This mechanism helps explain how this compound can reduce the aberrant Ca²⁺ leak observed in certain pathological conditions while still allowing for some level of channel gating biorxiv.org.
Furthermore, studies suggest that this compound may allosterically modulate the interaction between the N-terminal and central domains of RyR, a mechanism that could contribute to its therapeutic effects, particularly in conditions involving dysfunctional RyR channels oup.comembopress.org. This stabilization of inter-domain interactions is thought to be critical for maintaining the closed state of the channel embopress.org.
Inhibition of Calcium Release from Sarcoplasmic/Endoplasmic Reticulum (SR/ER)
This compound's primary mechanism involves inhibiting the release of Ca²⁺ from the SR/ER patsnap.comnih.gov. This action directly impacts excitation-contraction coupling in skeletal muscle, the process by which an electrical signal is converted into a mechanical contraction patsnap.comdrugbank.com. By impeding Ca²⁺ efflux from the SR, this compound reduces the cytoplasmic Ca²⁺ concentration required for the interaction of actin and myosin filaments, thereby decreasing muscle contractility patsnap.comnih.gov.
This inhibitory effect is particularly relevant in conditions characterized by excessive or uncontrolled Ca²⁺ release from the SR, such as malignant hyperthermia (MH) patsnap.comdrugbank.com. In MH, mutations in RyR1 lead to hypersensitivity to triggering agents, resulting in aberrant and massive Ca²⁺ release patsnap.comdrugbank.commdpi.com. This compound counteracts this by suppressing the uncontrolled Ca²⁺ efflux, helping to restore normal Ca²⁺ homeostasis patsnap.comdrugbank.com.
Regulation of Intracellular Calcium Dynamics
This compound's inhibition of RyR-mediated Ca²⁺ release plays a crucial role in regulating intracellular Ca²⁺ dynamics. By reducing the amount of Ca²⁺ released from internal stores, this compound can influence various cellular processes dependent on Ca²⁺ signaling nih.govembopress.org. This includes not only muscle contraction but potentially other functions where RyR channels are expressed, such as in neurons nih.gov.
In conditions where RyR channels exhibit pathological leak, leading to elevated diastolic Ca²⁺ levels, this compound can help stabilize intracellular Ca²⁺ dynamics elifesciences.orgnih.gov. This stabilization can prevent arrhythmogenic Ca²⁺ release events, such as Ca²⁺ sparks and waves, which are associated with delayed afterdepolarizations (DADs) and arrhythmias elifesciences.orgnih.gov. By reducing SR Ca²⁺ leak, this compound can also contribute to an increased SR Ca²⁺ load, potentially improving systolic function in certain pathological states elifesciences.orgnih.gov.
Role of Magnesium and ATP in RyR Inhibition
The inhibitory effect of this compound on RyR activity can be influenced by the presence of other physiological factors, including magnesium (Mg²⁺) and ATP mdpi.comresearchgate.netnih.gov. Research suggests that Mg²⁺ is an essential factor for this compound to effectively inhibit Ca²⁺ release via RyR1 researchgate.netpnas.org. Studies in skinned muscle fibers have shown that this compound's inhibition of SR Ca²⁺ release is Mg²⁺-dependent, with the inhibitory effect becoming more pronounced at higher free Mg²⁺ concentrations pnas.org. This requirement for elevated Mg²⁺ may help reconcile some conflicting results observed in in vitro experiments where Mg²⁺ was absent pnas.org.
Similarly, the presence of ATP has been shown to enhance the inhibitory effect of this compound on RyR researchgate.netnih.gov. Experiments have demonstrated that this compound-mediated reduction in RyR channel open probability is greater in the presence of both Mg²⁺ and ATP researchgate.netnih.gov. While the exact mechanisms of how Mg²⁺ and ATP modulate this compound's action are still being investigated, evidence suggests a cooperative effect where these molecules facilitate or enhance this compound binding or its allosteric effects on the RyR channel mdpi.comresearchgate.net.
Research findings on the influence of ATP, cytosolic Mg²⁺, and calmodulin (CaM) on this compound's action on RyR1 have shown variability across studies. However, it appears that the combined presence of ATP, cytosolic Mg²⁺, CaM, and increased temperature (35-37 °C) are capable of fully driving this compound's action on RyR1 mdpi.com.
RyR Isoform Selectivity and Modulation
Mammals express three main isoforms of the ryanodine receptor: RyR1, RyR2, and RyR3 nih.gov. These isoforms exhibit distinct tissue expression patterns, with RyR1 predominantly found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 expressed at lower levels in various tissues, including the brain and smooth muscle nih.govnih.gov. While all three isoforms share considerable sequence and structural homology, particularly in the this compound-binding region, this compound demonstrates isoform-selective inhibitory effects mdpi.comnih.gov.
Differential Effects on RyR1 and RyR3
This compound is considered a selective inhibitor of RyR1 and RyR3 mdpi.comnih.govresearchgate.net. Both RyR1 and RyR3 channels are competent to bind this compound and are subject to its inhibitory action mdpi.comnih.govresearchgate.net. Studies utilizing techniques such as [³H]ryanodine binding assays have provided evidence for this compound binding to RyR1 and RyR3 and the resulting inhibition of Ca²⁺ release researchgate.net.
The therapeutic efficacy of this compound in treating malignant hyperthermia is attributed to its direct inhibitory action on the skeletal muscle-specific RyR1, suppressing the aberrant Ca²⁺ release characteristic of this disorder mdpi.comnih.gov. Similarly, studies have indicated that the RyR3 isoform is also significantly inhibited by this compound, with the extent of inhibition comparable to that observed for RyR1 nih.govresearchgate.net.
Conditional Responsiveness of RyR2
In contrast to RyR1 and RyR3, the cardiac isoform, RyR2, is generally considered unresponsive to this compound under normal physiological conditions mdpi.comnih.govresearchgate.net. This isoform selectivity is advantageous clinically, as it allows this compound to target skeletal muscle RyR1 without significantly affecting cardiac function mediated by RyR2 mdpi.comnih.gov. The lack of effect on healthy RyR2 has been supported by in vitro studies showing little or no significant inhibition of Ca²⁺ release from cardiac SR vesicles or activity of purified RyR2 channels by this compound mdpi.comresearchgate.net.
However, a growing body of evidence suggests that RyR2 can become sensitive to this compound-mediated inhibition under certain pathological conditions oup.comembopress.orgmdpi.comnih.gov. This conditional responsiveness has been observed in models of heart failure and arrhythmias, where dysfunctional or mutated RyR2 channels exhibit increased diastolic Ca²⁺ leak elifesciences.orgnih.gov. In these pathological states, this compound has been shown to reduce aberrant RyR2-mediated Ca²⁺ release and ameliorate associated arrhythmias elifesciences.orgnih.gov.
The mechanisms underlying this conditional responsiveness of RyR2 are an area of ongoing research. Proposed mechanisms include post-translational modifications of RyR2, such as phosphorylation, which may alter the channel's conformation and expose or modify the this compound binding site, rendering it accessible or more sensitive to the drug mdpi.comnih.gov. Additionally, this compound may act by stabilizing inter-domain interactions within dysfunctional RyR2 channels, thereby restoring normal gating behavior oup.comembopress.org.
Role of RyR2 Phosphorylation
Emerging evidence suggests that phosphorylation of RyR2 plays a critical role in rendering the channel sensitive to this compound-mediated inhibition. mdpi.comnih.gov Specifically, phosphorylation by protein kinase A (PKA) at sites like S2808 and S2031, and by Ca2+/calmodulin-dependent kinase II (CaMKII) at S2814, which are mediators of β-adrenergic signaling in the heart, has been implicated in enabling this compound to inhibit RyR2 activity. mdpi.comnih.gov Studies have shown that this compound can reduce cardiac contractility when β-adrenergic signaling is stimulated, supporting a link between RyR2 phosphorylation and this compound's action. mdpi.com In isolated failing hearts, where RyR2 is often hyperphosphorylated, this compound has been shown to abolish spontaneous RyR2 activity. mdpi.com This suggests that phosphorylation-induced conformational changes in RyR2 may expose or alter the this compound binding site, allowing the drug to exert its inhibitory effect.
Impact of Pathophysiological Conditions on RyR2 Sensitivity
Under various pathophysiological conditions, the RyR2 channel, normally insensitive to this compound, appears to acquire responsiveness to the drug. mdpi.comportlandpress.com These conditions often involve altered calcium handling and can include heart failure, catecholaminergic polymorphic ventricular tachycardia (CPVT), myocardial ischemia/reperfusion injury, hyperthyroid cardiomyopathy, and doxorubicin (B1662922) toxicity. mdpi.comoup.comnih.govportlandpress.com In these diseased states, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the SR, which contributes to arrhythmias and impaired cardiac function. oup.comnih.govahajournals.org
Research indicates that in failing hearts, defective interdomain interactions ("domain unzipping") occur within RyR2, leading to spontaneous calcium leak. jacc.org this compound has been shown to suppress this domain unzipping and the associated calcium leak in sarcoplasmic reticulum isolated from failing hearts, demonstrating an identical concentration-dependence for both effects. jacc.org This suggests that this compound may stabilize these interdomain interactions, restoring a more "zipped" or closed conformation of the channel. nih.govjacc.orgresearchgate.net Furthermore, in CPVT models and patient-specific stem cells, this compound has been shown to restore normal calcium spark properties and rescue arrhythmogenic phenotypes by potentially correcting defective inter-domain interactions within mutant RyR2. oup.comembopress.org The accessibility of the this compound binding site on RyR2 appears to be conformationally regulated, becoming available under these specific pathological conditions. portlandpress.com
Influence on Calcium Entry Pathways
Beyond its primary effects on RyR-mediated calcium release from the SR, this compound has also been shown to influence calcium entry pathways across the plasma membrane, although the mechanisms and significance of these effects can vary depending on the cell type and context.
Store-Operated Calcium Entry (SOCE) Modulation
Store-operated calcium entry (SOCE) is a process where depletion of intracellular calcium stores triggers the influx of extracellular calcium into the cell, primarily mediated by STIM and Orai proteins. nih.govfondazionetelethon.itbiorxiv.org The influence of this compound on SOCE appears to be complex and potentially indirect. While some studies suggest that this compound or its analog azumolene (B1235849) can inhibit a component of SOCE, particularly that coupled to RyR1 activation, it does not seem to affect SOCE triggered by thapsigargin, a SERCA pump inhibitor that depletes stores independently of RyR activity. nih.gov This indicates that this compound's effect on SOCE might be specifically related to conditions where RyR activity influences store depletion or the signaling cascade leading to SOCE activation. nih.govphysiology.org In pulmonary arterial myocytes, this compound did not affect RyR2-gated SOCE activated by 4-chloro-m-cresol. oup.com
Excitation-Coupled Calcium Entry (ECCE)
Excitation-coupled calcium entry (ECCE) refers to the influx of extracellular calcium into skeletal muscle cells in response to prolonged depolarization or repetitive stimulation, a process that requires the presence and interaction of both the dihydropyridine (B1217469) receptor (DHPR) in the plasma membrane and RyR1 in the SR membrane. nih.govrupress.orgwhiterose.ac.ukpsu.edu this compound has been shown to inhibit ECCE in skeletal muscle fibers and myotubes. nih.govrupress.orgpsu.edu This inhibition occurs independently of this compound's effects on RyR1 channel activity in isolation or on SR depletion-activated SOCE. nih.gov The inhibitory potency of this compound on ECCE is consistent with its clinical effectiveness in treating MH. nih.gov Furthermore, myotubes expressing MH-susceptible RyR1 mutations exhibit enhanced ECCE rates, which can be attenuated by this compound. nih.gov While the exact channels involved in ECCE are not fully identified, the skeletal muscle L-type calcium channel (Cav1.1), a component of the DHPR, appears to be a major contributor to this calcium entry pathway, and this compound has been shown to partially inhibit L-type calcium current. rupress.orgpsu.edu This suggests that this compound's effect on ECCE might involve modulation of the DHPR-RyR1 interaction or the activity of the channels mediating ECCE. rupress.orgwhiterose.ac.uk
Store Overload-Induced Calcium Release (SOICR)
Store overload-induced calcium release (SOICR) is a phenomenon where excessive calcium accumulation within the SR/ER lumen triggers spontaneous calcium release through RyRs. mdpi.comnih.govportlandpress.com This mechanism is particularly relevant in conditions like CPVT and MH, where mutations in RyR2 or RyR1, respectively, lower the threshold for luminal calcium activation. mdpi.comnih.govportlandpress.comnih.gov this compound has been consistently shown to suppress SOICR in cells expressing both RyR1 and RyR2 mutations associated with MH and CPVT. mdpi.comnih.govportlandpress.comnih.govresearchgate.net By stabilizing the closed state of the RyR channel, or destabilizing the open state, this compound reduces the propensity for spontaneous calcium release triggered by store overload. portlandpress.com This inhibitory action on SOICR is considered a key mechanism by which this compound counteracts the uncontrolled calcium release characteristic of MH and may contribute to its antiarrhythmic effects in CPVT. mdpi.comnih.govportlandpress.comnih.gov
Cellular and Subcellular Effects of Dantrolene
Regulation of Cytosolic Calcium Levels
A primary effect of dantrolene (B1669809) is the reduction of elevated cytosolic calcium concentrations. drugbank.compatsnap.com In conditions characterized by excessive calcium release from the SR/ER, such as malignant hyperthermia or certain neurological disorders, this compound inhibits the aberrant opening of RyR channels. mdpi.compatsnap.comactaanaesthesiologica.be This inhibition limits the flux of calcium from the internal stores into the cytoplasm, helping to restore or maintain normal cytosolic calcium levels. drugbank.compatsnap.com
Studies have demonstrated that this compound can block the increase in intracellular free calcium ([Ca2+]i) induced by certain excitatory amino acids like quisqualate and N-methyl-D-aspartate (NMDA) in cultured cerebral cortical neurons. pnas.org This suggests a role for this compound in mitigating calcium dysregulation triggered by specific receptor activation.
Endoplasmic Reticulum Calcium Homeostasis
This compound plays a crucial role in maintaining the calcium balance within the ER lumen. By inhibiting the release of calcium through RyRs, this compound helps to preserve and increase ER calcium levels. embopress.orgnih.govbioworld.comjci.org This is particularly important in conditions where ER calcium stores are depleted, such as in diseases caused by mutations in the SERCA2 gene, which encodes an ER calcium pump. embopress.orgnih.govbioworld.com
ER Calcium Retention Mechanisms
The core mechanism by which this compound promotes ER calcium retention is its inhibitory action on RyRs. embopress.orgnih.govbioworld.comjci.org this compound stabilizes the resting state of the RyR channel, preventing uncontrolled calcium efflux from the ER. nih.govbioworld.com This action counteracts conditions that lead to excessive RyR activation and subsequent depletion of ER calcium stores. europeanreview.orgeuropeanreview.org
Research indicates that this compound binds to specific sites on the RyR, stabilizing inter-domain interactions within the channel, which are often disrupted in pathological states leading to calcium leakage. biorxiv.orgoup.comresearchgate.netahajournals.org This stabilization helps to maintain the integrity of the ER calcium release mechanism.
Impact on ER Stress Pathways
Disruption of ER calcium homeostasis, particularly the depletion of ER calcium stores, is a significant trigger for ER stress and the unfolded protein response (UPR). embopress.orgbioworld.comeuropeanreview.orgnih.gov By promoting ER calcium retention, this compound can ameliorate ER stress. embopress.orgbioworld.comeuropeanreview.orgnih.gov
Studies in models of diseases associated with ER dysfunction, such as Darier disease and Wolfram syndrome, have shown that this compound treatment reduces markers of ER stress. embopress.orgbioworld.comjci.org This suggests that by restoring ER calcium balance, this compound helps to alleviate the burden on the ER's protein folding machinery and reduces the activation of stress pathways.
Data illustrating the effect of this compound on ER calcium levels and ER stress markers in a specific cellular model could be presented in a table:
| Cellular Model (In vitro) | Condition Leading to ER Ca2+ Depletion / Stress | This compound Treatment Effect on ER Ca2+ Levels | This compound Treatment Effect on ER Stress Markers | Source |
| Primary Darier disease keratinocytes (DDK) | SERCA2 inhibition | Increased baseline and inhibited efflux | Ameliorated ER stress and UPR | bioworld.com |
| Human epidermal keratinocyte (HEKa) cells | SERCA2 inhibition | Increased baseline and inhibited efflux | Not explicitly measured for HEKa in snippet | bioworld.com |
| In vitro neuronal cell model | Thapsigargin-induced apoptosis | Partially abolished apoptosis (implying Ca2+ effect) | Downregulated ER stress markers in ischemic penumbra | nih.gov |
| Wolfram syndrome iPS cell-derived neural progenitor cells | Loss of WFS1 function | Prevented cell death (implying improved ER Ca2+ homeostasis) | Not explicitly measured for ER stress markers in snippet | pnas.org |
Cytoprotective Mechanisms
This compound exhibits cytoprotective effects in various cellular contexts, largely attributable to its ability to modulate intracellular calcium dynamics and mitigate downstream cytotoxic events. nih.govresearchgate.net
Prevention of Calcium-Induced Cytotoxicity
Excessive intracellular calcium, often resulting from uncontrolled release from the ER/SR or influx from the extracellular space, can lead to the activation of calcium-dependent enzymes and pathways that cause irreversible cell injury and death. europeanreview.orgnih.govnih.gov this compound's inhibition of aberrant calcium release from internal stores helps to prevent this calcium overload and the associated cytotoxicity. europeanreview.orgnih.govnih.gov
In neuronal models, this compound has been shown to protect against cell death induced by conditions involving excessive intracellular calcium release, such as excitotoxicity mediated by NMDA and quisqualate receptors. pnas.orgnih.govd-nb.info By limiting the rise in cytosolic calcium, this compound can interrupt the cascade of events leading to cellular damage.
Modulation of Apoptotic Pathways
This compound can modulate apoptotic pathways, often by preventing calcium-mediated triggers of apoptosis. embopress.orgbioworld.comeuropeanreview.orgnih.gov Elevated intracellular calcium levels can contribute to apoptosis by promoting mitochondrial dysfunction and activating caspases. europeanreview.orgnih.gov By inhibiting the release of calcium from the ER, this compound can prevent the mitochondrial uptake of excessive calcium, thus preserving mitochondrial function and preventing the initiation of the apoptotic cascade. europeanreview.orgnih.gov
Research has demonstrated that this compound treatment can reduce markers of apoptosis and decrease cell death in various models of cellular injury and disease, including models of ischemia, epileptic seizures, and Darier disease. embopress.orgbioworld.comnih.govd-nb.infoturkishneurosurgery.org.trnih.gov Some studies suggest that this compound may also upregulate anti-apoptotic proteins like Bcl-2. nih.gov
Data on this compound's effects on apoptosis in different models:
| Cellular/Animal Model | Condition Leading to Apoptosis | This compound Treatment Effect on Apoptosis Markers | Outcome | Source |
| In vitro neuronal cell model | Thapsigargin-induced apoptosis | Partially abolished apoptosis | Reduced cell death | nih.gov |
| Ischemic penumbra (animal model) | Transient ischemia | Significantly reduced apoptotic markers | Decreased infarct volume, prevented DNA fragmentation | nih.gov |
| Darier disease keratinocytes (DDK) | SERCA2 inhibition leading to ER stress/apoptosis | Suppressed apoptosis | Improved cell survival | embopress.orgbioworld.com |
| Kainic acid-induced status epilepticus (in vitro and in vivo) | Seizure-induced apoptosis | Significantly reduced apoptosis | Reduced cell death | nih.gov |
| YAC128 Huntington's disease mouse model | Glutamate-induced apoptosis in striatal neurons | Protected cultured neurons from apoptosis | Reduced loss of striatal neurons in vivo | d-nb.info |
| Rat hippocampal neurons | Electroconvulsive shock (ECS)-induced apoptosis | Inhibited apoptosis in dentate gyrus | Neuroprotective effects in CA1 and CA2 | turkishneurosurgery.org.tr |
Attenuation of Oxidative Stress
This compound has demonstrated the ability to attenuate oxidative stress at the cellular and subcellular levels through various mechanisms, primarily linked to its action on ryanodine (B192298) receptors (RyRs) and the subsequent modulation of intracellular calcium homeostasis. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, can lead to damage of cellular components, including lipids, proteins, and DNA researchgate.netnih.gov.
A key mechanism by which this compound exerts its antioxidant effects is by inhibiting excessive calcium release from the sarcoplasmic/endoplasmic reticulum (SR/ER) via RyRs nih.govnih.govjacc.orgjacc.org. Pathological conditions, such as those induced by doxorubicin (B1662922) or certain neurodegenerative processes, can lead to RyR destabilization and aberrant calcium leakage into the cytoplasm jacc.orgjacc.orgjacc.org. This uncontrolled calcium influx can overload mitochondria, triggering increased mitochondrial ROS production nih.govjacc.org. By stabilizing RyRs and preventing this excessive calcium release, this compound effectively reduces the downstream cascade of ROS generation and associated oxidative damage jacc.orgjacc.orgjacc.org. Studies have shown that this compound can lower cellular peroxide levels and protect against oxidative stress in models like an in vitro Alzheimer's disease model using cells expressing a presenilin-1 mutation nih.gov.
Furthermore, research indicates that this compound can influence lipid peroxidation, a significant consequence of oxidative stress where free radicals attack lipids in cell membranes researchgate.netucl.ac.ukresearchgate.net. In experimental models of ethanol-induced gastric mucosal injury in rats, this compound treatment significantly reduced malondialdehyde (MDA) levels, a common marker of lipid peroxidation researchgate.netnih.gov. Similarly, in rats subjected to whole-body irradiation, this compound pretreatment decreased erythrocyte MDA levels, suggesting a protective effect against radiation-induced lipid peroxidation researchgate.net.
Beyond directly impacting ROS production via calcium modulation and reducing lipid peroxidation, this compound has also been shown to influence the activity of endogenous antioxidant enzymes. Studies have reported that this compound treatment can increase the activity of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in various experimental settings researchgate.netresearchgate.netnih.gov. For instance, in the rat model of ethanol-induced gastric injury, this compound significantly increased the activities of both SOD and GSH-Px researchgate.netnih.gov. In irradiated rats, increased SOD and GSH-Px activities were also observed in erythrocytes following this compound administration researchgate.net. Additionally, this compound has been shown to elevate levels of reduced glutathione (GSH), a crucial cellular antioxidant, and improve the GSH/GSSG ratio, another indicator of reduced oxidative stress nih.govnih.gov.
While this compound's primary antioxidant effects appear linked to its modulation of calcium signaling and subsequent impact on ROS production and antioxidant enzyme systems, some studies have explored its potential as a direct radical scavenger. However, findings suggest that this compound's direct free radical scavenging activity may not be statistically significant or as potent as other known antioxidants like quercetin (B1663063) or butylated hydroxyanisole (BHA) nih.govmdpi.com. Its protective effects against oxidative stress seem more closely related to its ability to inhibit lipid peroxidation and enhance reducing power nih.gov.
Detailed research findings illustrate these effects across different cellular contexts:
In an in vitro Alzheimer's disease model, this compound prevented amyloid-β-induced apoptosis and lowered cellular peroxide levels nih.gov.
In a linoleic acid emulsion system, this compound sodium demonstrated strong antioxidant activity, increasing in a dose-dependent manner, and showed statistically significant reducing power compared to control nih.gov.
Interactive Data Table 1: Effect of this compound Sodium on Linoleic Acid Peroxidation
| This compound Sodium Concentration (µg) | Inhibition on Peroxidation of Linoleic Acid (%) |
| 50 | 55 |
| 100 | 70 |
| 250 | 82 |
| Alpha-tocopherol (250 µg) | 62 |
In a rat model of ethanol-induced gastric lesions, this compound (at doses of 1, 5, and 10 mg/kg) significantly reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities researchgate.netnih.gov.
Interactive Data Table 2: Effect of this compound Sodium on Oxidative Stress Markers in Rat Gastric Mucosa (Ethanol-Induced Injury Model)
| Treatment Group | MDA Levels (Arbitrary Units) | SOD Activity (Arbitrary Units) | GSH-Px Activity (Arbitrary Units) |
| Ethanol Only | High | Low | Low |
| Ethanol + this compound (1, 5, or 10 mg/kg) | Significantly Reduced | Significantly Increased | Significantly Increased |
| Note: Data are representative trends based on research findings. researchgate.netnih.gov |
In a study on doxorubicin-induced cardiotoxicity in isolated cardiomyocytes and mouse models, this compound stabilized RyR2, reduced calcium leakage, and was associated with reduced oxidative stress and elevated blood GSH levels jacc.orgjacc.orgjacc.orgnih.gov.
Intranasal administration of this compound nanoparticles in a mouse model of Alzheimer's disease inhibited the increase of MDA-modified proteins, indicating reduced oxidative stress on lipid membranes biorxiv.org.
These findings collectively underscore the role of this compound in mitigating oxidative stress, primarily through its influence on intracellular calcium dynamics and the subsequent modulation of ROS production and antioxidant defense systems.
Preclinical Investigations of Dantrolene in Disease Models
Skeletal Muscle Pathophysiology Models
Dantrolene's primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum, making it a key compound for studying and treating skeletal muscle disorders related to abnormal calcium handling.
Malignant Hyperthermia Susceptibility Models
Malignant hyperthermia (MH) is a pharmacogenetic disorder of skeletal muscle, and animal models have been crucial in understanding its pathophysiology and the efficacy of This compound (B1669809). Genetically susceptible swine are a well-established model for studying MH. In these animals, exposure to triggering agents such as halothane (B1672932) and succinylcholine (B1214915) induces a hypermetabolic state characterized by a rapid rise in body temperature, muscle rigidity, and metabolic acidosis.
Preclinical studies in MH-susceptible swine have demonstrated that the prophylactic administration of this compound can prevent the onset of an MH crisis. When administered after the onset of fulminant MH, this compound has been shown to be effective in reversing the hypermetabolic state. This is evidenced by a decrease in oxygen consumption, serum lactate, and potassium levels, along with a reduction in body temperature.
Similarly, canine models of MH have been utilized to investigate the effects of this compound. In dogs genetically predisposed to MH, the administration of halothane triggers a rapid increase in carbon dioxide production and rectal temperature. Intravenous administration of this compound has been shown to successfully reverse this hypermetabolic state.
| Animal Model | Disease Induction/Trigger | Key Findings with this compound |
|---|---|---|
| MH-Susceptible Swine | Halothane and Succinylcholine | Prophylactic administration prevented MH onset. Therapeutic administration reversed hypermetabolism, decreased oxygen consumption, lactate, and potassium levels, and lowered body temperature. |
| MH-Susceptible Dogs | Halothane | Reversed the hypermetabolic state, characterized by a decrease in CO2 production and rectal temperature. |
Muscle Spasticity Models
This compound is also utilized for the management of muscle spasticity resulting from upper motor neuron disorders. Preclinical investigations in animal models have aimed to elucidate its efficacy in these conditions. In a study involving rats with experimental spinal cord injury, the administration of this compound was investigated for its effects on motor function and neuronal preservation. The results indicated that while this compound did not significantly promote functional recovery or reduce neuronal and glial loss, it did demonstrate a protective effect on the urinary bladder, reducing hemorrhage and inflammatory infiltrate. Another study in decerebrate cats, a model of extensor rigidity, showed that this compound could reduce muscle rigidity.
| Animal Model | Condition Model | Key Findings with this compound |
|---|---|---|
| Rat | Spinal Cord Injury | Did not significantly improve motor function or reduce neuronal loss. Showed protective effects on the urinary bladder by reducing hemorrhage and inflammation. |
| Cat | Decerebrate Rigidity | Reduced muscle rigidity. |
Cardiac Pathophysiology Models
Recent preclinical research has explored the potential of this compound in various cardiac disease models where abnormal calcium release from the sarcoplasmic reticulum is a key pathological feature.
Arrhythmogenic Calcium Release in Heart Failure Models
In heart failure, altered function of the ryanodine (B192298) receptor (RyR2) can lead to arrhythmogenic spontaneous calcium release from the sarcoplasmic reticulum. A study utilizing a rabbit model of heart failure investigated the effects of this compound on isolated cardiomyocytes. The findings revealed that this compound decreased the frequency of diastolic calcium sparks and increased the threshold for the initiation of spontaneous calcium waves. These cellular effects suggest an antiarrhythmic potential by stabilizing intracellular calcium handling in failing heart muscle cells.
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Models
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited arrhythmia syndrome often linked to mutations in the RyR2 gene, leading to excessive calcium leak. In a knock-in mouse model of CPVT, pretreatment with this compound was found to significantly inhibit the induction of ventricular tachycardia following epinephrine (B1671497) injection or exercise. In isolated cardiomyocytes from these mice, this compound attenuated the isoproterenol-induced increase in calcium spark frequency, further supporting its role in stabilizing RyR2 channels and preventing arrhythmogenic calcium release.
Doxorubicin-Induced Cardiotoxicity Models
Doxorubicin (B1662922) is a widely used chemotherapy agent, but its use is limited by dose-dependent cardiotoxicity, which has been linked to oxidative stress and impaired intracellular calcium handling. Preclinical studies in both rat and mouse models of doxorubicin-induced cardiotoxicity have demonstrated a protective effect of this compound.
In a rat model with implanted breast cancer cells, co-administration of this compound with doxorubicin reduced mortality and mitigated histopathological signs of cardiotoxicity, such as interstitial edema and myofibrillar disruption. Importantly, this cardioprotection did not compromise the antitumor efficacy of doxorubicin. In a mouse model, this compound prevented the doxorubicin-induced decline in cardiac contractile function, as measured by fractional shortening and left ventricular ejection fraction.
| Animal Model | Condition Model | Key Findings with this compound |
|---|---|---|
| Rabbit | Heart Failure | Decreased diastolic calcium spark frequency and increased the threshold for spontaneous calcium waves in isolated cardiomyocytes. |
| Mouse (knock-in) | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | Inhibited inducible ventricular tachycardia and attenuated the isoproterenol-induced increase in calcium spark frequency. |
| Rat | Doxorubicin-Induced Cardiotoxicity | Reduced mortality and histological signs of cardiotoxicity without compromising the antitumor effect of doxorubicin. |
| Mouse | Doxorubicin-Induced Cardiotoxicity | Prevented the decline in cardiac contractile function (fractional shortening and left ventricular ejection fraction). |
Neurodegenerative Disease Models
This compound has been investigated in various preclinical models of neurodegenerative diseases, primarily focusing on its ability to modulate intracellular calcium dysregulation, a common pathological feature in these conditions. By inhibiting ryanodine receptors (RyRs) on the endoplasmic reticulum (ER), this compound mitigates excessive calcium release into the cytosol, thereby preventing downstream pathological cascades such as excitotoxicity, apoptosis, and neuroinflammation.
Wolfram Syndrome Cellular and Rodent Models
Wolfram syndrome is a rare genetic disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and neurodegeneration, and is considered a prototype of ER stress-related diseases. nih.govtums.ac.ir Preclinical studies in cellular and rodent models of Wolfram syndrome have identified this compound as a potential therapeutic agent due to its mechanism of action in restoring ER calcium homeostasis. nih.govnih.gov
Mutations in the WFS1 gene, which causes Wolfram syndrome, lead to ER dysfunction and dysregulation of cellular calcium. nih.govtums.ac.ir This results in ER stress and subsequent apoptosis of pancreatic β-cells and neurons. tums.ac.ir Preclinical investigations have demonstrated that this compound can prevent the death of β-cells and neurons in both cell and patient-derived induced pluripotent stem cell (iPSC) models of Wolfram syndrome. tums.ac.ir By blocking RyRs, this compound prevents the leakage of calcium from the ER, a key factor in the pathology of the disease. tums.ac.ir
In rodent models of Wolfram syndrome, this compound treatment has been shown to prevent the progression of diabetes and preserve β-cell mass. tums.ac.ir These findings in both cellular and animal models suggest that targeting ER calcium homeostasis with this compound is a viable therapeutic strategy for mitigating the multifaceted symptoms of Wolfram syndrome. nih.govnih.gov
Table 1: Preclinical Investigations of this compound in Wolfram Syndrome Models
| Model Type | Key Findings | Mechanism of Action |
|---|---|---|
| Wolfram Syndrome Patient-derived iPSCs | Prevented cell death in neural progenitor cells. | Stabilization of ER calcium by targeting ryanodine receptors. nih.gov |
| Cellular Models of WFS1 Depletion | Improved β-cell and neuronal cell survival. | Restoration of ER calcium homeostasis. nih.govnih.gov |
Models of Alzheimer's Disease
Dysregulation of calcium homeostasis is a well-established early event in the pathogenesis of Alzheimer's disease (AD). nih.gov Preclinical studies have explored the therapeutic potential of this compound in various AD models, focusing on its ability to counteract the detrimental effects of abnormal calcium signaling. Overactivation of ryanodine receptors has been implicated in the disruption of ER calcium in AD. tums.ac.ir
In vitro studies using cultured rat hippocampal neurons have shown that this compound protects against amyloid-β₁₋₄₂-induced calcium dysregulation and cell death. ahajournals.orgnih.gov The compound was found to reduce basal cytosolic calcium levels and attenuate stimulus-induced calcium transients, thereby increasing neuronal survival. ahajournals.orgnih.gov
In vivo studies using transgenic mouse models of AD have demonstrated that this compound can mitigate key pathological features of the disease. For instance, in 3xTg-AD mice, early and long-term treatment with this compound significantly reduced both intraneuronal amyloid burden and extraneuronal plaque formation, and abolished memory and learning deficits. nih.gov Similarly, in APPPS1 mice, long-term this compound administration rescued pathological changes, including Aβ accumulation and neuronal loss in the hippocampus and cortex. nih.gov Intranasal administration of this compound in a mouse model of AD has also been shown to provide therapeutic effects on memory and cognition. nih.gov
Table 2: Preclinical Investigations of this compound in Alzheimer's Disease Models
| Model Type | Key Findings | Mechanism of Action |
|---|---|---|
| Cultured Rat Hippocampal Neurons (in vitro) | Protected against amyloid-β₁₋₄₂-induced calcium dysregulation and cell death; increased neuronal survival. | Stabilization of intracellular calcium signaling by limiting ER calcium release. ahajournals.orgnih.gov |
| 3xTg-AD Mouse Model (in vivo) | Decreased intraneuronal amyloid burden and extraneuronal plaques; abolished memory and learning loss. | Antagonism of ryanodine receptors. nih.gov |
| APPPS1 Mouse Model (in vivo) | Rescued Aβ accumulation, negative synaptic plasticity, and neuronal loss in the hippocampus and cortex. | Blockade of ryanodine receptors. nih.gov |
| APP-swe-expressing Mouse Model (in vivo) | Reduced Aβ production and the number of senile plaques; slowed learning and memory deficits. | Inhibition of β- and γ-secretase activities. nih.gov |
Models of Huntington's Disease and Spinocerebellar Ataxia
Huntington's disease (HD) and certain types of spinocerebellar ataxia (SCA) are neurodegenerative disorders characterized by abnormal motor movements and cognitive decline. A growing body of preclinical evidence suggests that deranged calcium signaling plays a crucial role in the pathology of these conditions, making it a viable therapeutic target.
In the YAC128 transgenic mouse model of HD, abnormal calcium signaling in medium spiny neurons (MSNs) sensitizes these cells to glutamate-induced excitotoxicity. nih.govpatsnap.com Preclinical studies have shown that this compound protects YAC128 MSNs from this excitotoxicity. nih.gov Long-term administration of this compound to these mice resulted in improved performance in motor coordination tasks, a reduction in the loss of striatal neurons, and decreased formation of mutant huntingtin nuclear aggregates. nih.govpatsnap.com These findings implicate ryanodine receptors as a potential therapeutic target for HD. nih.gov
Similarly, in mouse models of spinocerebellar ataxia type 2 (SCA2) and type 3 (SCA3), abnormal neuronal calcium signaling has been observed. nih.govpatsnap.com In a mouse model of SCA3, treatment with this compound improved motor performance and prevented neuronal cell loss in affected brain regions. drugs.com The neuroprotective effects of this compound in these models are attributed to its function as a calcium signaling stabilizer. nih.govdrugs.com
Table 3: Preclinical Investigations of this compound in Huntington's Disease and Spinocerebellar Ataxia Models
| Disease Model | Key Findings | Mechanism of Action |
|---|---|---|
| YAC128 Transgenic Mouse Model of Huntington's Disease | Protected medium spiny neurons from glutamate (B1630785) excitotoxicity; improved motor performance; reduced loss of striatal neurons and formation of huntingtin aggregates. | Inhibition of ryanodine receptor-mediated calcium release. nih.govpatsnap.com |
| Mouse Model of Spinocerebellar Ataxia Type 2 | Demonstrated neuroprotective effects. | Stabilization of neuronal calcium signaling. nih.govpatsnap.com |
Models of Acute Neuronal Injury
This compound has been investigated for its neuroprotective potential in various models of acute neuronal injury, where a sudden insult leads to a cascade of damaging cellular events. The primary mechanism underlying its protective effects in these models is the inhibition of excessive intracellular calcium release, which is a key mediator of excitotoxicity and cell death following acute injury.
Ischemia-Reperfusion Injury Models
Cerebral ischemia-reperfusion injury, which occurs after events like stroke, leads to neuronal death through mechanisms that include excitotoxicity and apoptosis, both of which are heavily influenced by intracellular calcium levels. Preclinical studies have demonstrated the neuroprotective effects of this compound in various models of brain ischemia.
In a gerbil model of global cerebral ischemia, intravenous administration of this compound immediately following the ischemic event significantly increased the number of intact hippocampal CA1 pyramidal neurons. nih.gov This neuroprotective effect was achieved without significant changes in brain or rectal temperature, suggesting a direct cellular mechanism. nih.gov In vivo studies in rats have shown that this compound, when administered prior to ischemia, leads to a higher number of preserved hippocampal neurons, likely by blocking the downstream effects of glutamate-induced calcium influx. nih.gov
A review of animal models of brain ischemia-reperfusion injury found that this compound consistently decreased apoptotic markers in multiple studies. nih.gov The timing of this compound administration appears to be critical, with pre- and early post-treatment showing the most significant neuroprotective effects. nih.gov
Table 4: Preclinical Investigations of this compound in Ischemia-Reperfusion Injury Models
| Model Type | Key Findings | Mechanism of Action |
|---|---|---|
| Gerbil Model of Global Cerebral Ischemia | Significantly increased the number of intact hippocampal CA1 pyramidal neurons. | Inhibition of abnormal calcium release from intracellular stores. nih.gov |
| Rat Model of in vivo Ischemia | Higher number of preserved hippocampal neurons when given prior to ischemia. | Downstream blockade of the cytoplasmic increase in calcium. nih.gov |
| Various Animal Models of Brain Ischemia-Reperfusion Injury | Decreased apoptotic markers. | Reinforces the importance of calcium homeostasis during ischemia-reperfusion injury. nih.gov |
Epileptic Seizure Models
Abnormalities in the regulation of intracellular calcium via ryanodine receptors have been implicated in the induction and maintenance of seizures. tums.ac.ir This has led to the investigation of this compound as a potential anticonvulsant agent in preclinical seizure models.
In a mouse model of pentylenetetrazole (PTZ)-induced seizures, this compound administration prolonged the latency to the first clonic seizure and attenuated the severity of the seizures. tums.ac.ir Furthermore, it protected against PTZ-induced tonic-clonic seizures and death. tums.ac.ir The proposed mechanism for these anticonvulsant effects is the inhibition of RyR-mediated calcium release from the endoplasmic reticulum. tums.ac.ir
While some studies have shown this compound to have anticonvulsant properties, there are some discrepancies in the literature. tums.ac.ir However, the evidence from in vitro and in vivo models suggests that this compound has the potential to protect against seizure-induced neuronal death. tums.ac.ir The neuroprotective effects of this compound have been observed in various models of neuronal injury, including those induced by seizures. nih.gov
Table 5: Preclinical Investigations of this compound in Epileptic Seizure Models
| Model Type | Key Findings | Mechanism of Action |
|---|---|---|
| Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice | Prolonged the latency time for the first clonic seizure; attenuated the severity of seizures; protected against tonic-clonic seizures and death. | Inhibition of ryanodine receptor-induced calcium release from the endoplasmic reticulum. tums.ac.ir |
| Animal Model of Complex Partial Seizure | Suppressed seizures. | Not explicitly stated, but presumed to be via ryanodine receptor antagonism. tums.ac.ir |
Spinal Cord Injury Models
This compound has been investigated in various preclinical models of spinal cord injury (SCI) to assess its neuroprotective potential. Research in this area has yielded mixed results, with some studies demonstrating beneficial effects on cellular survival and others showing a lack of significant functional improvement.
In a rat model of compressive SCI, treatment with this compound resulted in a notable reduction in apoptotic cell death. nih.gov Specifically, animals that received this compound showed a significantly lower number of TUNEL-positive and caspase-3-positive cells in the spinal cord tissue at both 32 hours and 8 days post-injury compared to a placebo group. nih.gov Furthermore, the this compound-treated rats exhibited a higher number of NeuN-positive neurons, indicating greater neuronal survival. nih.gov These findings suggest that this compound may protect spinal cord tissue by mitigating the apoptotic cascade that contributes to secondary injury.
Another study utilizing a rabbit model of traumatic SCI found that this compound administration prevented lipid peroxidation and supported endogenous antioxidant systems. nih.gov This research also observed a significant decrease in the number of apoptotic cells in the spinal cord tissue of this compound-treated animals 24 hours after the injury. nih.gov The study concluded that by inhibiting oxidative stress and apoptosis, this compound could have therapeutic benefits in reducing secondary damage following traumatic SCI. nih.gov
Further research in a rat model explored the synergistic effects of this compound when combined with riluzole. The combination therapy resulted in a greater number of surviving NeuN-positive neurons near the injury epicenter. nih.gov The study also noted that TUNEL staining in the group receiving both drugs was comparable to that of animals that did not sustain a spinal cord injury, suggesting a potent anti-apoptotic effect of the combined treatment. nih.gov
However, not all preclinical investigations have reported positive outcomes. A study in rats evaluating the effect of this compound, both alone and in combination with methylprednisolone, found no significant difference in motor function, as measured by the Basso, Beattie, and Bresnahan (BBB) scores, between the treated and placebo groups. mayoclinic.org This study also reported no significant reduction in neuronal or glial loss, nor in the expression of the pro-apoptotic protein Bax. mayoclinic.org
| Animal Model | Key Findings | Outcome Measures | Reference |
|---|---|---|---|
| Rat (Compressive SCI) | Reduced number of TUNEL-positive and caspase-3-positive cells; Increased number of NeuN-positive neurons. | TUNEL staining, Caspase-3 and NeuN immunohistochemistry | nih.gov |
| Rabbit (Traumatic SCI) | Prevented lipid peroxidation, augmented antioxidant systems, and decreased apoptotic cell numbers. | Biochemical assays for oxidative stress, Apoptosis detection | nih.gov |
| Rat (Thoracic SCI) | Synergistic neuroprotection with riluzole; increased number of NeuN-positive neurons and reduced apoptosis. | NeuN immunohistochemistry, TUNEL staining | nih.gov |
| Rat (Experimental SCI) | No significant improvement in motor function, neuronal/glial loss, or Bax expression. | BBB scores, NeuN immunohistochemistry, TUNEL staining, Bax immunofluorescence | mayoclinic.org |
Dermatological Disease Models
Darier disease is a genetic skin disorder caused by mutations in the ATP2A2 gene, which encodes the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2) pump. This pump is crucial for maintaining calcium homeostasis within the endoplasmic reticulum (ER). Preclinical investigations using in vitro models of Darier disease have explored the potential of this compound to correct the cellular pathology associated with SERCA2 dysfunction.
In cellular models using primary keratinocytes from Darier disease patients and human epidermal keratinocytes with pharmacologically inhibited SERCA2, this compound has been shown to address several key pathological features of the disease. nih.govnih.govresearchgate.net As a ryanodine receptor antagonist, this compound inhibits the release of calcium from the ER, thereby helping to preserve ER calcium stores. nih.govucalgary.ca
Studies have demonstrated that treatment with this compound leads to improved ER calcium retention and a corresponding decrease in cytosolic calcium levels in these cellular models. nih.govucalgary.ca This restoration of calcium homeostasis has significant downstream effects. One of the primary benefits observed is the promotion of cell adhesion. nih.govnih.govresearchgate.net In Darier disease, impaired cell-to-cell adhesion (acantholysis) is a key characteristic. This compound treatment was found to rescue this phenotype in the in vitro models. ucalgary.ca
Furthermore, the depletion of ER calcium in Darier disease leads to ER stress and the activation of the unfolded protein response (UPR), which can trigger apoptosis. This compound treatment has been shown to partially ameliorate ER stress and suppress apoptosis in Darier disease keratinocytes. nih.govnih.govresearchgate.netucalgary.ca By stabilizing ER calcium levels, this compound appears to alleviate the cellular stress signals that lead to programmed cell death. nih.govucalgary.ca
These findings from cellular models suggest that this compound specifically targets the pathogenic mechanisms underlying Darier disease and may hold potential as a novel therapeutic approach. nih.govnih.govresearchgate.net
| Cellular Model | This compound's Effect | Key Outcome | Reference |
|---|---|---|---|
| Primary Keratinocytes from Darier Disease Patients | Improved ER calcium retention and lowered cytosolic calcium. | Enhanced cell-cell adhesion. | nih.govucalgary.ca |
| Human Epidermal Keratinocytes with SERCA2 Inhibition | Aided in the retention of ER calcium. | Reduced ER stress. | nih.gov |
| Darier Disease Keratinocytes (DDK) | Ameliorated ER stress and the unfolded protein response (UPR). | Prevented the induction of apoptosis. | ucalgary.ca |
| In vitro models of Darier Disease | Inhibited calcium release from the ER. | Suppressed apoptosis. | nih.govnih.govresearchgate.net |
Thermoregulatory Studies
This compound's effects on thermoregulation, particularly its ability to modulate the shivering threshold, have been a subject of investigation. Shivering is a physiological response to a decrease in core body temperature, aimed at generating heat through involuntary muscle contractions.
A study in healthy male volunteers investigated the impact of this compound on thermoregulatory responses. The findings indicated that this compound significantly reduces both the threshold and the gain of shivering. nih.gov In one part of the study, the shivering threshold was decreased by approximately 0.3°C in subjects who received this compound. nih.gov A subsequent part of the study confirmed this, showing a decrease in the shivering threshold from an average of 36.7°C in the control group to 36.3°C in the this compound group. nih.gov
In addition to lowering the temperature at which shivering is initiated, this compound was also found to reduce the gain of the shivering response. The systemic gain of shivering, measured by the increase in oxygen consumption relative to the decrease in core temperature, was reduced by 39% in the presence of this compound. nih.gov This suggests that for a given drop in core body temperature below the shivering threshold, the intensity of the shivering response is substantially lower after this compound administration.
Preclinical studies in animal models, while not always directly measuring the shivering threshold, provide complementary insights into this compound's effects on core body temperature. For instance, in a rat model of heat stroke, this compound administered prior to heat stress hindered a severe rise in colonic temperature. nih.gov When given after the onset of heat stroke, it appeared to improve the rate of cooling. nih.gov However, in a canine model of non-exertional heatstroke, this compound did not significantly affect cooling rates. accjournal.org Another study in rats found that this compound did not meaningfully affect core temperature parameters during MDMA-induced hyperthermia. nih.gov
While the direct modulation of the shivering threshold has been more clearly quantified in human studies, the collective preclinical and clinical data suggest that this compound can influence thermoregulatory processes, primarily by attenuating the body's heat-generating response to cold stress.
| Study Population | Parameter Measured | Control Group Value (Mean ± SD) | This compound Group Value (Mean ± SD) | Reference |
|---|---|---|---|---|
| Healthy Male Volunteers | Shivering Threshold (°C) | 36.7 ± 0.2 | 36.3 ± 0.3 | nih.gov |
| Healthy Male Volunteers | Gain of Shivering (ml·min⁻¹·°C⁻¹) | 353 ± 144 | 211 ± 93 | nih.gov |
Dantrolene Analogue Synthesis and Structure Activity Relationships
Synthetic Methodologies for Dantrolene (B1669809) and Derivatives
The synthesis of this compound and its derivatives has evolved since its initial discovery, with various approaches developed to improve efficiency, yield, and environmental impact.
Original Patent Synthesis Approaches
The original patent synthesis of this compound, attributed to Davis and Snyder (U.S. patent 3,415,821), commenced with para-nitroaniline. This starting material underwent diazotization, followed by a copper(II) chloride-catalyzed arylation reaction with furfural, a process considered a modified Meerwein arylation. mdpi.comwikipedia.orgmdwiki.orgwikiwand.com The intermediate product from this arylation step was then reacted with 1-aminohydantoin (B1197227) to yield the final this compound product. mdpi.comwikipedia.orgwikiwand.com This foundational synthetic route established the core chemical framework for this compound.
Novel Gram-Scale and Mechanochemical Syntheses
More recent advancements in synthetic methodologies have focused on developing efficient and environmentally friendly routes for producing this compound and its analogues, including methods suitable for gram-scale production. The literature describes several new methods for multigram-scale synthesis. mdpi.com
Mechanochemical synthesis, utilizing solid reactants and mechanical energy, has emerged as a notable approach for the preparation of this compound. This method offers significant advantages, including being solvent-free, base-free, and waste-free, often resulting in high yields without the need for extensive purification. mdpi.comacs.orgnih.govirb.hrrsc.orgirb.hr One reported mechanochemical synthesis involves the stoichiometric ball-milling of 1-aminohydantoin chlorohydrate and 5-(4-nitrophenyl)-2-furfural. irb.hr This process can achieve quantitative conversion of reactants within a short timeframe. irb.hr Comparative studies have shown that mechanochemical preparation can avoid the use of solvents like DMF, CAN, and EtOH, as well as strong bases and acids required in some solution-based methods, thereby reducing corrosion and hydrolysis issues. irb.hr It can also reduce energy costs by avoiding heating or cooling and increase throughput due to shorter reaction times and simplified work-up. irb.hr
Continuous mechanochemical synthesis techniques have also been explored. A low-temperature continuous mechanochemical synthesis using a spiral gas–solid two-phase flow (S-GSF) technique has been investigated for hydantoin-based derivatives, including this compound. figshare.comacs.org This method eliminates the need for organic solvents and can yield high percentages of the desired E-isomer without complex purification. figshare.com Continuous mechanochemical complete conversion of this compound has been achieved with a notable space-time yield. acs.org
Palladium-catalyzed direct arylation has also been identified as a method providing expedient access to gram-scale synthesis of this compound. figshare.com
Hydrazide and Hydrazone Analogues
The synthesis of this compound-like hydrazide and hydrazone analogues has been undertaken to explore their potential biological activities, particularly in the context of neurodegenerative diseases. researchgate.netdntb.gov.uanih.govnih.gov These analogues are synthesized with the aim of investigating structure-activity relationships for inhibiting enzymes such as human monoamine oxidases (MAOs) and acetylcholinesterase (AChE). nih.govnih.gov A general strategy for the synthesis of hydrazide/hydrazone derivatives related to this compound has been reported. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on this compound and its analogues aim to understand how modifications to the chemical structure influence their biological activity, particularly their interaction with ryanodine (B192298) receptors and modulation of calcium release.
Impact of Substituents on Phenyl Ring on Calcium Release Modulation
Studies have investigated the effect of varying substituents on the phenyl ring of the this compound structure on its ability to modulate calcium release from the sarcoplasmic reticulum. A general synthesis of this compound analogues with various substituents on the phenyl ring has been developed using palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. researchgate.net
Changing the nature of the substituent on the phenyl ring from the electron-withdrawing nitro group present in this compound to electron-donating groups like iodo or methoxy (B1213986) can impact calcium release modulation. researchgate.netnih.gov For instance, the methoxy congener, referred to as GIF-0185, has been shown to potently inhibit twitch contraction in skeletal muscle without affecting calcium-induced calcium release (CICR). researchgate.net In contrast, analogues with ortho-nitro (GIF-0166) and ortho,ortho-dinitro (GIF-0248) substitutions on the phenyl ring have been observed to exclusively potentiate CICR. researchgate.net This indicates that the electronic and steric nature of the phenyl ring substituent plays a crucial role in determining the specific effects on different modes of calcium release from the sarcoplasmic reticulum.
Relationship Between Chemical Structure and RyR Isoform Specificity
This compound is known to interact with ryanodine receptors, which exist as three main isoforms in mammals: RyR1 (primarily in skeletal muscle), RyR2 (primarily in cardiac muscle), and RyR3 (more widely expressed, including in the brain). mdpi.comunimib.itscielo.br Despite the presence of an almost identical this compound-binding sequence in all three mammalian RyR isoforms, this compound exhibits isoform-selective inhibition. mdpi.comresearchgate.netnih.gov
Numerous studies have consistently demonstrated that this compound inhibits the RyR1 and RyR3 isoforms. mdpi.comunimib.itscielo.brresearchgate.netnih.govtocris.comabcam.comresearchgate.netnih.gov However, the cardiac RyR2 isoform is generally reported to be unresponsive to this compound at typical clinical concentrations. mdpi.comscielo.brresearchgate.netnih.govtocris.comabcam.comresearchgate.netnih.gov This selectivity is significant as it underlies this compound's use as a skeletal muscle relaxant with minimal direct effects on cardiac function. The lack of inhibition of RyR2 by this compound has been observed in native cardiac sarcoplasmic reticulum vesicles and when RyR2 is heterologously expressed. nih.gov
While the RyR2 channel appears unresponsive under normal conditions, a body of evidence suggests that it can become sensitive to this compound-mediated inhibition under certain pathological states. mdpi.comresearchgate.net Phosphorylation of RyR2 has been proposed as a factor that could be implicated in acquiring responsiveness to this compound inhibition. mdpi.com
Advanced Research Methodologies in Dantrolene Studies
In Vitro Model Systems
In vitro models provide a controlled environment to study the direct effects of dantrolene (B1669809) on cellular and subcellular components, free from the systemic complexities of a whole organism.
Cell-Free Experiments and Sarcoplasmic Reticulum Vesicles
Cell-free systems and isolated sarcoplasmic reticulum (SR) vesicles have been instrumental in pinpointing the molecular target of this compound. nih.govresearchgate.net Research using SR vesicles prepared from skeletal muscle of both normal and malignant hyperthermia-susceptible (MHS) pigs has provided direct evidence of this compound's interaction with the ryanodine (B192298) receptor (RyR1), the primary calcium release channel in the SR. nih.govresearchgate.net
Studies have demonstrated that this compound directly inhibits the RyR1 calcium channel, thereby suppressing the uncontrolled calcium release that characterizes malignant hyperthermia. nih.govresearchgate.net In experimental settings using media that mimic resting muscle cell cytoplasm, this compound was found to inhibit [3H]ryanodine binding to SR vesicles with a high affinity. nih.govresearchgate.net This inhibition was associated with a decreased activation of the channel by calcium and calmodulin. nih.govresearchgate.net Notably, this compound's effect is selective for the skeletal muscle isoform (RyR1), as it does not affect calcium release or [3H]ryanodine binding in cardiac SR vesicles. nih.govresearchgate.net Some studies, however, have suggested that this compound does not directly affect the movement of calcium across the SR membrane, indicating the complexity of its mechanism. nih.gov
Table 1: Effect of this compound on Sarcoplasmic Reticulum Vesicles from Pig Skeletal Muscle
| Parameter | Finding | Vesicle Source | Reference |
|---|---|---|---|
| [3H]ryanodine Binding Inhibition (Ki) | ~150 nM | Normal and MHS | nih.gov |
| 45Ca2+ Release Half-Time | ~3.5-fold increase | Normal and MHS | nih.gov |
| Effect on Cardiac SR Vesicles | Unaffected | Cardiac Muscle | nih.govresearchgate.net |
Isolated Nerve-Muscle Preparations
Isolated nerve-muscle preparations, such as the rat phrenic nerve-diaphragm, are classic pharmacological models used to study neuromuscular transmission and muscle contraction. nih.gov Studies using these preparations have consistently shown that this compound induces muscle relaxation by acting at a site beyond the myoneural junction. drugbank.comnih.gov It directly affects the muscle's contractile response, dissociating the excitation-contraction coupling process. drugbank.comnih.gov
This compound dose-dependently inhibits the twitch contractions elicited by direct electrical stimulation of either the muscle or the phrenic nerve. nih.gov Research has determined the concentration of this compound that produces a 50% inhibition of the twitch contraction (IC50) in these in vitro models, providing a quantitative measure of its potency. nih.gov The inhibitory effects of this compound on these preparations can be antagonized by substances like caffeine and 4-aminopyridine. nih.gov
Table 2: this compound Activity in Rat Phrenic Nerve-Diaphragm Preparations
| Parameter | Value | Stimulation Source | Reference |
|---|---|---|---|
| IC50 for Twitch Contraction | 9.5 x 10-6 M | Muscle | nih.gov |
| IC50 for Twitch Contraction | 6.5 x 10-6 M | Phrenic Nerve | nih.gov |
Human Induced Pluripotent Stem Cell (iPSC) Derived Cardiomyocytes
The advent of iPSC technology has revolutionized disease modeling. By reprogramming somatic cells from patients into stem cells and then differentiating them into cardiomyocytes (iPSC-CMs), researchers can create patient-specific in vitro models of cardiac diseases. This methodology has been particularly valuable in studying inherited arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT), which is often linked to mutations in the cardiac ryanodine receptor (RyR2). nih.gov
In studies using iPSC-CMs from CPVT patients, catecholaminergic stress was shown to induce abnormal diastolic calcium release, leading to arrhythmias. nih.gov this compound application to these patient-specific cardiomyocytes restored normal elementary calcium release events (calcium sparks) and rescued the arrhythmogenic phenotype. nih.gov This suggests that this compound's mechanism of stabilizing RyR channels extends to the cardiac isoform under pathological conditions, providing a platform to test its therapeutic potential for cardiac arrhythmias. nih.govd-nb.infonih.gov
Table 3: Effect of this compound on iPSC-Cardiomyocytes from CPVT Patients
| Pathological Finding under Catecholaminergic Stress | Effect of this compound | Reference |
|---|---|---|
| Elevated diastolic Ca2+ | Restored normal Ca2+ spark properties | nih.gov |
| Increased susceptibility to delayed afterdepolarizations (DADs) | Rescued arrhythmogenic phenotype | nih.gov |
| Arrhythmias | Abolished or reduced in responder cell lines | d-nb.info |
In Vivo Animal Model Systems
In vivo models are indispensable for understanding the physiological and therapeutic effects of this compound in a complex, living organism. These models range from genetically modified rodents to large animals that closely mimic human physiology in specific contexts.
Transgenic and Knock-in Rodent Models
Genetically engineered rodent models have been crucial for studying diseases involving dysregulated calcium homeostasis and for testing the efficacy of this compound.
Malignant Hyperthermia (MH) Models : Knock-in mice carrying specific RyR1 mutations, such as the Y524S mutation (formerly Y522S), exhibit anesthetic- and heat-induced sudden death, serving as an established model for MH. plos.orgnih.gov These models allow researchers to study the pathogenic mechanisms of MH and the protective effects of this compound at a systemic level. nih.gov
Neurodegenerative Disease Models : this compound's neuroprotective properties have been investigated in various rodent models. In gerbils subjected to global cerebral ischemia, this compound significantly increased the survival of hippocampal neurons. nih.gov Furthermore, in transgenic mouse models of Alzheimer's disease, this compound has been shown to rescue disrupted calcium homeostasis, reduce amyloid-beta accumulation, and preserve synaptic function. nih.gov In a mouse model of Gaucher disease, this compound treatment improved mitochondrial function, reduced inflammation, and mitigated the neuropathic phenotype. oup.com
Large Animal Models in Pharmacology
Large animals often provide a more analogous model to human physiology, particularly for conditions like malignant hyperthermia and certain muscle disorders.
Swine : Pigs, particularly breeds like the Pietrain and Landrace, are highly susceptible to MH and have been the cornerstone of in vivo this compound research for this condition. nih.govmsdvetmanual.com The MHS swine model is well-accepted for studying the fulminant hypermetabolic crisis of MH and for evaluating the efficacy of this compound in both prevention and treatment. nih.govnih.gov Studies in these animals have been used to determine effective doses and to compare different formulations of this compound. nih.govnih.gov
Dogs : Dogs have been utilized in pharmacokinetic studies of this compound to understand its absorption, distribution, metabolism, and excretion. nih.gov They also serve as models for muscle disorders, such as exertional rhabdomyolysis, a condition characterized by muscle damage following strenuous exercise. nih.govnih.gov
Horses : Thoroughbred racehorses are prone to recurrent exertional rhabdomyolysis (RER). madbarn.com Clinical and experimental studies in horses with RER have demonstrated that prophylactic oral administration of this compound can significantly reduce post-exercise serum creatine kinase activity, an indicator of muscle damage, and prevent clinical signs of the disorder. madbarn.comresearchgate.net
Table 4: Summary of this compound Research in Large Animal Models
| Animal Model | Condition Modeled | Key Research Findings | Reference |
|---|---|---|---|
| Malignant Hyperthermia-Susceptible (MHS) Swine | Malignant Hyperthermia (MH) | This compound effectively prevents and treats MH crises triggered by anesthetics. | nih.govnih.gov |
| Dog | Pharmacokinetics / Rhabdomyolysis | Used to establish pharmacokinetic profiles and in the management of severe rhabdomyolysis. | nih.govnih.gov |
| Thoroughbred Horse | Recurrent Exertional Rhabdomyolysis (RER) | Oral this compound significantly decreases serum creatine kinase activity after exercise. | madbarn.comresearchgate.net |
Biophysical and Structural Techniques
Advanced biophysical and structural methodologies have been pivotal in elucidating the molecular mechanisms of this compound's interaction with its primary target, the ryanodine receptor (RyR). These techniques provide insights from the level of single-channel kinetics to the high-resolution structure of the receptor-ligand complex, and they allow for the visualization of the functional consequences on intracellular calcium dynamics.
Single-Channel Electrophysiology in Bilayers
Single-channel electrophysiology using planar lipid bilayers is a powerful technique to study the properties of ion channels like the ryanodine receptor in a controlled environment. This method involves incorporating purified RyR channels into an artificial lipid membrane, allowing researchers to measure the flow of ions through a single channel and observe its gating behavior (opening and closing) in real-time.
Historically, the effect of this compound in this system has been a subject of controversy. Several early studies reported little to no direct inhibitory effect of this compound on the single-channel properties of RyR1 when reconstituted into lipid bilayers nih.gov. This led to the hypothesis that this compound's mechanism of action might be indirect or require cellular components absent in the simplified bilayer system.
More recent and detailed investigations have clarified these initial findings, demonstrating that the inhibitory action of this compound on single RyR channels is dependent on the presence of specific regulatory proteins that are often lost during purification. Key findings from these studies include:
Requirement of Calmodulin (CaM): Groundbreaking research has shown that calmodulin, a ubiquitous calcium-binding protein, is essential for this compound to inhibit RyR1 and RyR2 channels. In single-channel recordings, this compound had no discernible effect on the channel's open probability (Po) in the absence of CaM nih.gov. However, upon the addition of physiological concentrations of CaM, this compound effectively reduced the open probability of both RyR1 and RyR2 isoforms nih.govresearchgate.net. This suggests that CaM binding induces a conformational state in the RyR channel that is susceptible to this compound-mediated inhibition.
Role of FKBP12.6: For the cardiac isoform, RyR2, the accessory protein FKBP12.6 (calstabin2) has also been implicated in this compound's inhibitory effect. Studies have found that this compound's ability to inhibit RyR2 in lipid bilayers is contingent on the channel's association with FKBP12.6 nih.govconsensus.app.
Dependence on Adenosine Nucleotides: Single-channel recordings have also revealed that the presence of ATP or ADP is a prerequisite for this compound to exert its inhibitory effect on RyR1 nih.govnih.gov. This finding indicates that the binding of these nucleotides primes the receptor for interaction with this compound.
These single-channel studies have been instrumental in refining our understanding of this compound's mechanism. They demonstrate that this compound is not a simple pore blocker but rather an allosteric modulator whose function is intricately linked to the conformational state of the RyR channel, which is in turn governed by its interaction with crucial regulatory proteins and ligands.
Table 1: Effect of this compound on RyR1 Open Probability (Po) in Single-Channel Bilayer Recordings This is an interactive table. You can sort and filter the data.
| Condition | This compound Concentration (µM) | Change in Open Probability (Po) | Key Finding | Reference |
|---|---|---|---|---|
| RyR1 alone | 10 | No significant change | This compound does not directly inhibit the purified RyR1 channel. | nih.govnih.gov |
| RyR1 + 100 nM CaM | 10 | Significant reduction (~50%) | Calmodulin is essential for this compound-mediated inhibition of RyR1. | nih.gov |
| RyR1 + ATP/ADP | 10 | Required for inhibition | Adenosine nucleotides are necessary for this compound to inhibit RyR1. | nih.govnih.gov |
Cryo-Electron Microscopy for Receptor-Ligand Complex
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the visualization of large macromolecular complexes like the ryanodine receptor at near-atomic resolution. This technique has provided unprecedented insights into the precise binding site of this compound on the RyR1 channel and the structural changes it induces.
Recent cryo-EM studies have successfully resolved the structure of RyR1 in complex with this compound, revealing a distinct binding pocket located far from the ion-conducting pore, confirming its role as an allosteric inhibitor biorxiv.orgnih.gov. These structural studies have identified two key binding sites:
The P1 Domain: One set of high-resolution cryo-EM structures of a malignant hyperthermia (MH)-mutant RyR1 (Y522S) bound to this compound revealed that the drug binds to the channel's cytoplasmic assembly, nestled within the P1 domain biorxiv.orgnih.govsemanticscholar.org. This binding site is located at the four corners of the large cytoplasmic structure of the RyR1 tetramer biorxiv.org. The interaction is stabilized by specific residues, including W882, W996, and R1000 biorxiv.orgnih.govsemanticscholar.org. The binding of this compound in this pocket is thought to restrict the movement of the central activation module of the receptor, thereby reducing the channel's open probability biorxiv.orgnih.govsemanticscholar.org.
The RY12 Domain: Another series of cryo-EM structures identified a different binding site for this compound within the RY12 domain, also at the corner of the receptor nih.govbiorxiv.orgresearchgate.net. This study demonstrated that this compound binds in a ternary complex with either ATP or ADP nih.govnih.gov. The binding of this compound in this pocket induces a conformational change in the RY12 domain that is allosterically coupled to the closure of the channel pore nih.govresearchgate.net.
These structural findings are highly significant as they not only pinpoint the physical location of this compound interaction but also provide a mechanistic explanation for the functional data obtained from single-channel electrophysiology and calcium imaging. The identification of specific interacting residues has been validated through mutagenesis studies, confirming the functional importance of these binding sites biorxiv.orgbiorxiv.org.
Table 2: Key Residues in this compound Binding Sites on RyR1 Identified by Cryo-EM This is an interactive table. You can sort and filter the data.
| Binding Site Domain | Interacting Residues | Resolution (Å) | Key Structural Consequence | Reference |
|---|---|---|---|---|
| P1 Domain | W882, W996, R1000 | 2.5 - 3.3 | Restriction of the central activation module | biorxiv.orgnih.govsemanticscholar.org |
| RY12 Domain | Stacked with ATP/ADP | 2.3 - 2.6 | Conformational change coupled to pore closure | nih.govresearchgate.net |
Fluorescence Imaging for Calcium Dynamics
Fluorescence imaging is a cornerstone technique for studying the physiological effects of this compound on intracellular calcium (Ca²⁺) dynamics in living cells. This method utilizes fluorescent indicator dyes that change their spectral properties upon binding to Ca²⁺, allowing for the real-time visualization and quantification of changes in cytosolic calcium concentration nih.govescholarship.orgfrontiersin.org.
Commonly used calcium indicators in this compound research include ratiometric dyes like Fura-2 and single-wavelength dyes such as Fluo-4 nih.govresearchgate.netprotocols.io. Fura-2 is excited at two different wavelengths (340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm provides a quantitative measure of the intracellular Ca²⁺ concentration that is less susceptible to artifacts like uneven dye loading or photobleaching nih.govthermofisher.comwikipedia.org.
Fluorescence imaging studies have been instrumental in validating the functional consequences of this compound's interaction with the RyR channel in a cellular context. Key findings from these studies include:
Inhibition of Calcium Release: In various cell types, including muscle cells and neurons, this compound has been shown to effectively reduce the release of calcium from intracellular stores, primarily the sarcoplasmic or endoplasmic reticulum nih.govnih.govnih.gov. This is observed as a decrease in the amplitude and frequency of spontaneous calcium sparks or waves nih.gov.
Validation of Structural Findings: Fluorescence imaging has been used to confirm the functional relevance of the this compound binding sites identified through cryo-EM. For example, mutating the key interacting residues (like W882A) in the P1 domain of RyR1 was shown to abolish the inhibitory effect of this compound on constitutive Ca²⁺ leak in live cells, as measured by fluorescence imaging biorxiv.orgbiorxiv.org.
Assessment of Pathological Conditions: This technique is crucial for studying the effect of this compound in pathological states. For instance, in muscle fibers from individuals with malignant hyperthermia, this compound is shown to reduce the abnormally high resting cytosolic Ca²⁺ levels and prevent excessive Ca²⁺ release triggered by anesthetics nih.govescholarship.org.
Table 3: Representative Findings from Fluorescence Imaging Studies of this compound This is an interactive table. You can sort and filter the data.
| Cell Type | Fluorescent Indicator | Observed Effect of this compound | Research Focus | Reference |
|---|---|---|---|---|
| HEK293 cells expressing RyR1 | Genetically encoded Ca²⁺ indicators | Reduced constitutive Ca²⁺ leak | Validation of cryo-EM binding site | biorxiv.orgbiorxiv.org |
| Mouse Cardiomyocytes | Fluo-4 | Reduced frequency and amplitude of Ca²⁺ waves | Investigation of this compound's effect on cardiac muscle | nih.gov |
| Hippocampal Neurons | Fura-2 | Lowered elevated intracellular Ca²⁺ levels following status epilepticus | Neuroprotective effects of this compound | nih.gov |
| T lymphocytes from MH-susceptible mice | Fura-2 | Reduced elevated resting intracellular Ca²⁺ | Characterization of Ca²⁺ signaling in MH | escholarship.org |
Unresolved Questions and Future Directions in Dantrolene Research
Precise Molecular Mechanisms of RyR Inhibition
Despite its long-standing use, the exact molecular mechanism by which dantrolene (B1669809) inhibits RyR channels is still not fully understood, and different binding sites have been proposed. biorxiv.orgresearchgate.net Research indicates that this compound's inhibition of RyR1 is dependent on the presence of adenine (B156593) nucleotides and calmodulin, suggesting a selective decrease in the apparent affinity of RyR1 activation sites for Ca2+ relative to Mg2+. nih.govresearchgate.net
Recent cryo-electron microscopy (cryo-EM) studies have provided valuable insights into the potential binding site of this compound on RyR1. One study identified a binding site within the cytoplasmic assembly of the channel, interacting with specific residues (W882, W996, and R1000) in the P1 domain. biorxiv.orgresearchgate.net Functional studies involving mutations of these residues to alanine (B10760859) have supported the importance of these interactions for this compound's inhibitory effect. For instance, the W882A mutation completely abolished this compound inhibition, while W996A and R1000A mutations significantly decreased sensitivity to the compound. biorxiv.org These findings suggest that a π-π stacking interaction with W882 is crucial, along with hydrophobic interaction with W996 and a charged interaction with R1000. biorxiv.org
However, the precise conformational changes induced by this compound binding and how these allosterically lead to channel inhibition require further investigation. It is hypothesized that this compound affects the probability of channel opening without directly interfering with gating. biorxiv.org Further molecular dynamics studies of this compound interacting with RyRs are needed to fully elucidate its mechanism of action. researchgate.net
Mechanistic Basis for Isoform Selectivity
This compound exhibits isoform selectivity among the three mammalian RyR subtypes (RyR1, RyR2, and RyR3). While it effectively inhibits RyR1 and RyR3, the cardiac isoform RyR2 is generally considered unresponsive under normal physiological conditions. nih.govresearchgate.netmdpi.comnih.gov This selectivity is particularly interesting because the this compound-binding sequence is nearly identical in all three isoforms. mdpi.comnih.gov
The molecular reason for this observed selectivity remains poorly understood. mdpi.comnih.gov Although the binding site has been identified in both RyR1 and RyR2 sequences, the binding efficacy for RyR2 appears almost negligible in the nanomolar range. mdpi.com
However, there is substantial evidence suggesting that the RyR2 channel can become sensitive to this compound-mediated inhibition under certain pathological conditions. mdpi.comnih.gov It is proposed that RyR2 phosphorylation, potentially accompanied by the release of FKBP12.6 from the channel complex, may contribute to this phenomenon. mdpi.com Addressing the question of this compound selectivity will be crucial for its potential application in the pharmacotherapy of cardio- and neuropathologies where RyR2 hyperphosphorylation is implicated. mdpi.com
Identification of Additional Cellular Targets and Pathways
While RyRs are the primary known targets of this compound, research is exploring potential additional cellular targets and pathways influenced by the compound.
One area of investigation is the potential of this compound to maintain intracellular calcium homeostasis in conditions beyond those directly linked to RyR dysfunction. For example, this compound has shown promise in correcting cellular disease features of Darier disease, a skin disorder caused by mutations in the ATP2A2 gene encoding SERCA2. nih.govresearcher.lifeembopress.org In in vitro models of Darier disease, this compound aided in the retention of ER calcium, promoted cell adhesion, reduced ER stress, and suppressed apoptosis. nih.govresearcher.lifeembopress.org These findings suggest that this compound may target pathogenic mechanisms in Darier disease, potentially through its effects on ER calcium levels. nih.govresearcher.lifeembopress.org
Furthermore, this compound has been explored for its neuroprotective effects in various models of neuronal injury, including ischemia, epileptic seizures, and spinal cord injury. nih.gov It is thought to provide neuroprotection by blocking ryanodine (B192298) receptors in the sarcoendoplasmic reticulum, thereby inhibiting increases in intracellular Ca2+ levels. nih.gov Studies have shown that this compound can reduce glutamate-induced increases in intracellular Ca2+ concentrations and protect against glutamate-induced neurotoxicity in neuronal models. nih.gov
This compound has also been identified as a novel inhibitor of the plasmodial surface anion channel (PSAC) in Plasmodium falciparum-infected human red blood cells, suggesting a potential role as a lead compound for antimalarial development. nih.govresearchgate.net
These findings highlight the possibility of this compound interacting with or influencing other cellular pathways beyond its direct inhibition of RyRs, opening avenues for exploring its therapeutic potential in a wider range of conditions.
Development of Novel this compound Derivatives
The development of novel this compound derivatives is an active area of research, driven by the need for compounds with enhanced properties for both research and potential therapeutic applications.
Enhanced Potency and Selectivity
Efforts are underway to develop this compound derivatives with improved potency and selectivity for specific RyR isoforms or other targets. This is particularly relevant for exploring this compound's potential in conditions where selective modulation of a specific RyR isoform is desired, such as in certain cardiac or neurological disorders.
Research into this compound derivatives for antimalarial development has focused on identifying compounds that preferentially interact with the plasmodial surface anion channel (PSAC) over mammalian RyRs to avoid unwanted side effects. nih.gov Studies have tested numerous derivatives, identifying compounds with significantly higher affinity for PSAC compared to this compound. nih.gov
The development of RyR1-selective inhibitors, such as certain oxolinic acid derivatives, is also being pursued as alternatives or complements to this compound for conditions like MH and heat stroke. whiterose.ac.uk These novel inhibitors aim to offer improved selectivity for RyR1. whiterose.ac.uk
Improved Physicochemical Properties for Research Applications
This compound's poor water solubility has been a significant limitation, particularly for intravenous administration in emergency situations and for developing various formulations. researchgate.netmdpi.commedscape.com This poor solubility can lead to inadequate and variable bioavailability. mdpi.com
Research is focused on developing derivatives and formulations with improved water solubility and other physicochemical properties. Azumolene (B1235849), a this compound analog with a para-bromo-phenyl group replacing the para-nitrophenyl (B135317) group, exhibits approximately 30-fold higher water solubility than this compound sodium. mdpi.comnih.gov Azumolene has shown comparable effectiveness to this compound in reversing MH crises in animal models. mdpi.com
Novel formulations, such as nanosuspensions and nanocarriers, are also being investigated to enhance the solubility and delivery of this compound. A this compound nanosuspension with improved water solubility and a longer shelf life has been developed. mdpi.com Hyalubilosome-based nanocarriers are being explored for topical delivery of this compound, demonstrating enhanced drug penetration and rapid onset of muscle relaxation in animal models. scilit.com These advancements in formulation aim to overcome the physicochemical limitations of the parent compound, facilitating its use in various research and potential clinical applications.
Exploration of Organ-Specific Research Strategies
Given that RyR isoforms are expressed in various tissues, although with differing distributions, there is growing interest in exploring organ-specific research strategies for this compound and its derivatives. nih.govresearchgate.net This approach aims to maximize therapeutic effects in target organs while minimizing potential off-target effects in other tissues expressing different RyR isoforms.
For instance, while this compound effectively inhibits RyR1 and RyR3, its effect on RyR2 in the heart is limited under normal conditions, which is considered a "fortuitous selectivity" explaining its lack of negative inotropic effect. nih.gov However, under pathological conditions where RyR2 function is altered, targeting this isoform with this compound or selective derivatives could be beneficial for cardiac conditions. mdpi.com
In the context of neuropathologies, intranasal administration of this compound is being explored as a strategy to potentially achieve selective penetration into the brain, bypassing the blood-brain barrier and reducing interference with RyR isoforms in other organs. mdpi.comnih.gov
Research into the potential of this compound to protect against cell and organ damage induced by various pathological stresses, such as those occurring in COVID-19, also suggests the need for organ-specific considerations, as calcium-linked cellular processes are implicated in various organ-specific outcomes of the disease. researchgate.net
Elucidating Broader Physiological Roles of RyRs Modulated by this compound
While this compound's primary clinical application is in skeletal muscle disorders, particularly malignant hyperthermia, emerging research suggests that its modulation of RyRs may have implications in other physiological contexts. RyRs are expressed in various tissues beyond skeletal muscle, including cardiac muscle (RyR2) and neurons (RyR2 and RyR3), where they play critical roles in calcium signaling essential for diverse cellular functions such as excitation-contraction coupling, neurotransmitter release, and synaptic plasticity. mdpi.comnih.gov
Studies indicate that while this compound is considered an isoform-selective inhibitor primarily targeting RyR1 and RyR3, the RyR2 channel, predominantly found in the heart, can become sensitive to this compound-mediated inhibition under certain pathological conditions, such as heart failure and arrhythmias. mdpi.com Research in animal models of heart failure has shown that this compound can improve cardiac function and reduce arrhythmias, suggesting a role for RyR2 modulation in these conditions. researchgate.netelifesciences.org The precise mechanisms by which RyR2 acquires sensitivity to this compound in disease states and the full extent of this compound's effects on RyR-mediated calcium signaling in non-skeletal muscle tissues, such as the brain and immune cells, remain areas of active investigation. mdpi.comresearchgate.netnih.govfrontiersin.org Understanding these broader physiological roles could pave the way for repurposing this compound or developing RyR modulators for conditions beyond skeletal muscle myopathies. researchgate.netfrontiersin.org
Integration of Structural and Functional Data for Comprehensive Models
Integrating structural and functional data is crucial for developing a comprehensive understanding of how this compound interacts with RyRs at the molecular level. Cryo-electron microscopy (cryo-EM) has provided valuable insights into the 3D structure of RyR isoforms and has been utilized to visualize this compound binding to RyR1. biorxiv.orgnih.govebi.ac.ukbiorxiv.org These studies have shown that this compound binds to the cytoplasmic assembly of RyR1, specifically interacting with residues in the P1 domain, which is located far from the ion gate. biorxiv.orgnih.govebi.ac.ukbiorxiv.org This binding appears to restrict the central activation module of RyR1, thereby reducing channel opening probability. biorxiv.orgnih.gov
Despite the identification of a this compound-binding sequence in RyR1 (residues 590-609) that is highly conserved in RyR2 (residues 601-620), RyR2 typically exhibits low sensitivity to this compound under normal conditions. mdpi.comportlandpress.comjacc.org Functional studies, such as calcium imaging and single-channel recordings, complement structural data by providing information on how this compound affects RyR channel activity and calcium release in various cellular contexts. biorxiv.orgnih.govnih.gov The discrepancy between the structural conservation of the binding site and the functional difference in this compound sensitivity between RyR1 and RyR2 suggests that other factors, such as conformational dynamics, accessory proteins, or post-translational modifications, influence this compound binding and efficacy. mdpi.comportlandpress.comnih.gov Future research aims to integrate high-resolution structural data with functional studies under various physiological and pathological conditions to build more accurate and comprehensive models of this compound-RyR interactions and isoform selectivity. mdpi.comnih.gov
Investigation of RyR Post-Translational Modifications and this compound Action
Post-translational modifications (PTMs) of RyR channels, such as phosphorylation, oxidation, and S-nitrosylation, are known to significantly influence their structure, function, and interaction with regulatory proteins. mdpi.comelifesciences.orgfrontiersin.orgelifesciences.orgcambridge.org Research indicates that these modifications can play a critical role in modulating RyR sensitivity to this compound. For instance, RyR2 phosphorylation, particularly by protein kinase A (PKA), has been implicated in increasing the channel's responsiveness to this compound inhibition, especially under pathological conditions like heart failure. mdpi.comresearchgate.netrupress.orgnih.gov Studies have shown that PKA-mediated phosphorylation of RyR2 can lead to the dissociation of FKBP12.6, an accessory protein, which in turn affects this compound binding and inhibition. rupress.orgnih.gov
Oxidative stress, which can lead to RyR oxidation, has also been linked to RyR dysfunction and altered calcium handling in various diseases. elifesciences.orgnih.govfrontiersin.orgahajournals.org Evidence suggests that this compound may be able to counteract the effects of RyR oxidation and restore normal RyR function. elifesciences.orgnih.govahajournals.org S-nitrosylation, another important PTM, has been shown to activate RyR1 and is involved in neuronal function, although the interaction between S-nitrosylation and this compound action requires further clarification. frontiersin.orgembopress.orgtandfonline.com Future investigations are needed to systematically explore how different PTMs, alone or in combination, affect this compound binding affinity, efficacy, and isoform selectivity. Understanding these complex relationships is essential for fully deciphering the molecular mechanism of this compound action and for identifying potential therapeutic targets related to RyR dysregulation in various disease states.
Q & A
(Basic) What experimental models are optimal for studying dantrolene's mechanism of action in calcium dysregulation?
Answer:
this compound’s inhibition of ryanodine receptor (RyR)-mediated calcium release is best studied using:
- Pancreatic acinar cells : Expose cells to bile acids (e.g., 5 mM TCA) to induce Ca²⁺ transients, then apply this compound (12 µM) to quantify suppression of peak fluorescence ratios (e.g., TCA-induced response reduced from 0.60 ± 0.08 to 0.29 ± 0.08) .
- iPSC-derived cardiomyocytes : Use machine learning classifiers (e.g., random forests, LS-SVM) to analyze calcium transient abnormalities under adrenaline and this compound conditions .
(Advanced) How can researchers resolve contradictions in this compound efficacy across patient subgroups?
Answer:
Subgroup analysis should focus on:
- Baseline biomarkers : In Wolfram syndrome trials, patients with fasting C-peptide > 0.38 ng/mL showed greater responsiveness to this compound (ROC AUC = 0.89) .
- Age stratification : Pediatric subjects retained β-cell function and exhibited a 0.1 ng/mL increase in ΔC-peptide after 6 months, unlike adults .
- Statistical methods : Use linear regression to correlate biomarkers (e.g., β-cell function) with clinical outcomes (e.g., visual acuity) .
(Basic) What statistical methods are recommended for pharmacokinetic analysis of this compound?
Answer:
- Noncompartmental analysis : For initial plasma concentration-time curves (e.g., peak/trough levels in MH dosing) .
- Compartmental modeling : A two-compartment model (V1 = 3.24 L, CLel = 0.03 L/min) scaled linearly with body weight predicts steady-state concentrations .
- ANOVA/Tukey’s test : Compare brain/blood concentration ratios (e.g., intranasal nanoparticles: 0.45 vs. IV: 0.12, p < 0.05) .
(Advanced) How to design clinical trials evaluating this compound’s neuroprotective effects?
Answer:
- Phase 1b/2a open-label trials : Use a 6-month treatment period with endpoints like β-cell function (stimulated C-peptide), visual acuity (LogMAR), and neurological scores .
- Dosing simulations : Adjust infusion regimens to maintain plasma concentrations > 14 mg/L for MH, balancing bolus doses (5 mg/kg) and continuous infusions (0.05 mg/kg/h) .
(Basic) How to quantify this compound’s effect on intracellular calcium transients?
Answer:
- Peak amplitude ratio : Normalize Ca²⁺ signals to maximal carbachol-induced responses (e.g., TCA-induced amplitude reduced by 52% with this compound) .
- Latency analysis : Measure time-to-peak shifts (e.g., 195 s control vs. 210 s this compound-treated cells) .
| Parameter | Control | This compound |
|---|---|---|
| Peak Amplitude Ratio | 0.60 ± 0.08 | 0.29 ± 0.08 |
| Latency (s) | 195 ± 55 | 210 ± 3.9 |
| Data from pancreatic acinar cell experiments |
(Advanced) What in silico methods predict this compound responsiveness?
Answer:
- Machine learning classifiers : Train models (e.g., random forests) on calcium transient features (12 variables/peak) to categorize responders vs. non-responders .
- ROC analysis : Identify biomarker thresholds (e.g., ΔC-peptide ≥ 0.12 ng/mL predicts β-cell response with 100% sensitivity) .
(Basic) What methodological considerations apply to this compound dosing in malignant hyperthermia (MH)?
Answer:
- Compartmental pharmacokinetics : Simulate plasma concentrations using V1 = 3.24 L and CLdist = 1.24 L/min to avoid troughs < 6 mg/L .
- Guideline discrepancies : European protocols achieve stable concentrations (14–18 mg/L), while MHAUS bolus regimens cause fluctuations (6.7–22.6 mg/L) .
(Advanced) How to evaluate nanoparticle delivery systems for this compound?
Answer:
- Brain/blood ratio analysis : Compare intranasal nanoparticles (mean ratio: 0.45) to IV administration (0.12) using Mann-Whitney tests .
- Behavioral endpoints : Use open-field tests and ANOVA to assess neuroprotection in tauopathy models .
(Basic) What factors determine animal model selection for this compound studies?
Answer:
- Species differences : Porcine MH models show metabolic divergence from humans; prioritize human iPSC-derived cells for translational relevance .
- Endpoint alignment : Ensure models replicate target pathology (e.g., β-cell loss in Wolfram syndrome) .
(Advanced) How to perform subgroup analysis for this compound-responsive populations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
